molecular formula C9H8Cl3NO B3036515 3-chloro-N-(2,3-dichlorophenyl)propanamide CAS No. 349097-69-4

3-chloro-N-(2,3-dichlorophenyl)propanamide

Cat. No. B3036515
CAS RN: 349097-69-4
M. Wt: 252.5 g/mol
InChI Key: GNCQMOIXLVEQHF-UHFFFAOYSA-N
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Description

“3-chloro-N-(2,3-dichlorophenyl)propanamide” is a chemical compound with the CAS Number: 349097-69-4 . It has a molecular weight of 252.53 and its IUPAC name is this compound . The compound is stored at a temperature of 28 C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8Cl3NO/c10-5-4-8(14)13-7-3-1-2-6(11)9(7)12/h1-3H,4-5H2,(H,13,14) . This indicates the arrangement of atoms and the chemical bonds that hold the atoms together in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.53 . It is stored at a temperature of 28 C .

Scientific Research Applications

Environmental Impact in Agriculture

  • Herbicide Movement and Retention: Propanil, a close relative of 3-chloro-N-(2,3-dichlorophenyl)propanamide, is used as a post-emergent herbicide in paddy rice cultivation. Research in Sri Lanka indicates that propanil can be detected in paddy soil and water, and adjacent wetlands, up to 14 days after treatment. This could have implications for the environmental fate and ecological impact of similar compounds like this compound (Perera, Burleigh, & Davis, 1999).

Photocatalytic Degradation Studies

  • Degradation by Titanium Dioxide: The degradation of N-(3,4-dichlorophenyl)propanamide (similar to this compound) under titanium dioxide catalysis has been studied. This research is significant for understanding the environmental degradation processes of such compounds (Sturini, Fasani, Prandi, & Albini, 1997).

Herbicidal Activity and Synthesis

  • Synthesis and Herbicidal Efficiency: New compounds structurally similar to this compound have been synthesized, with studies demonstrating their effectiveness as herbicides. These insights could guide the development of new agricultural chemicals (Liu et al., 2007; Liu et al., 2008).

Electro-Optic and Nonlinear Optical Materials

  • Material Development for Optics: N-(2-chlorophenyl)-(1-propanamide), closely related to the compound , has been explored for its potential in electro-optic and non-linear optical applications, indicating the broader material science applications of similar compounds (Prabhu & Rao, 2000; Prabhu et al., 2001).

Antimicrobial Properties

  • Potential in Antimicrobial Applications: Some derivatives of chloro-propanamides have shown promising results in antimicrobial studies, suggesting the potential of this compound in similar applications (Baranovskyi et al., 2018).

Biochemical Analysis

Biochemical Properties

3-chloro-N-(2,3-dichlorophenyl)propanamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions can vary, leading to different biochemical outcomes depending on the context of the reaction.

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes. This compound has been shown to affect cell signaling pathways, potentially altering gene expression and cellular metabolism . For example, it may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These metabolic interactions can influence the overall metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, and it may accumulate in certain cellular compartments or tissues. The localization and accumulation of the compound can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of the compound can affect its interactions with other biomolecules and its overall biochemical and cellular effects.

properties

IUPAC Name

3-chloro-N-(2,3-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-5-4-8(14)13-7-3-1-2-6(11)9(7)12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCQMOIXLVEQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266532
Record name 3-Chloro-N-(2,3-dichlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349097-69-4
Record name 3-Chloro-N-(2,3-dichlorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349097-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(2,3-dichlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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